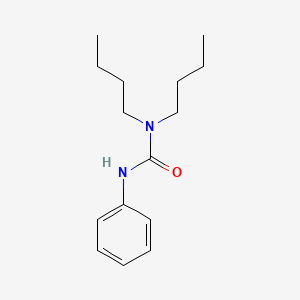

1,1-Dibutyl-3-phenylurea

Description

Contextualization within the Urea (B33335) Compound Class

Urea, with the chemical formula CO(NH₂)₂, is a diamide (B1670390) of carbonic acid. wikipedia.orgscitepress.org It is a colorless, odorless solid that is highly soluble in water. wikipedia.org The urea functional group is notable for its ability to form stable hydrogen bonds, a key feature influencing the properties and applications of its derivatives. nih.gov

1,1-Dibutyl-3-phenylurea belongs to the class of substituted ureas. ontosight.ai Its structure consists of a central urea core where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is bonded to two butyl groups. ontosight.ai This specific substitution pattern gives this compound distinct physical and chemical properties that are a subject of scientific investigation. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O nist.gov |

| Molecular Weight | 248.37 g/mol epa.gov |

| CAS Number | 2589-21-1 nist.gov |

| Appearance | Solid (form may vary) |

| Solubility | Varies depending on the solvent |

Note: Some physical properties like melting point and specific solubility data are not consistently reported across publicly available scientific literature.

Historical Overview of Urea Synthesis and Early Derivatives

The history of urea is a cornerstone of modern organic chemistry. In 1727, the Dutch chemist Herman Boerhaave was the first to isolate urea from urine. yarafert.com However, the pivotal moment came in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by reacting silver cyanate (B1221674) with ammonium (B1175870) chloride. wikipedia.orgyarafert.com This achievement was groundbreaking as it was the first time an organic compound was synthesized from inorganic precursors, challenging the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. scitepress.orgyarafert.com

Wöhler's synthesis opened the door to the field of organic chemistry and paved the way for the creation of a vast number of urea derivatives. nih.govyarafert.com Early research into these derivatives led to the discovery of compounds with significant biological activity. For instance, early in the 20th century, Bayer laboratories developed a colorless derivative of trypan red, a urea compound that showed potent antitrypanosomal activity, leading to the development of Suramin. nih.gov The industrial-scale production of urea itself was later established through the Bosch-Meiser process, patented in 1922, which reacts ammonia (B1221849) and carbon dioxide under high pressure and temperature. wikipedia.orgureaknowhow.com

Significance of Substituted Ureas in Chemical Research

Substituted ureas, a broad class of compounds that includes this compound, are of significant interest in various areas of chemical research. Their diverse applications stem from the versatile reactivity of the urea functional group and the ability to modify their properties by changing the substituents on the nitrogen atoms. nih.govresearchgate.net

In medicinal chemistry, urea derivatives are crucial scaffolds for the development of new therapeutic agents. nih.gov They are found in drugs with a wide range of activities, including anticancer, antibacterial, and antidiabetic properties. researchgate.netmdpi.com The hydrogen bonding capabilities of the urea moiety are key to its ability to interact with biological targets like enzymes and receptors. nih.gov For example, some substituted ureas have been investigated as α-glucosidase inhibitors for the management of diabetes. nih.gov

Beyond pharmaceuticals, substituted ureas are important in agrochemicals, where they are used as herbicides and plant growth regulators. researchgate.netrsc.org They also find applications in materials science as resin precursors and in the design of organic materials with specific properties. researchgate.netontosight.ai The development of efficient and environmentally friendly methods for synthesizing substituted ureas is an active area of research, moving away from hazardous reagents like phosgene (B1210022) towards safer alternatives. nih.govrsc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound focuses on several key areas. A primary objective is the exploration of its synthesis. One noted method involves the reaction of phenyl isocyanate with dibutylamine (B89481). Another approach utilizes the reaction of trimethylsilylaniline with supercritical carbon dioxide, which is highlighted for its efficiency and reduced environmental impact.

A significant portion of the research is dedicated to understanding the compound's potential biological activities. ontosight.ai Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties. The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell wall synthesis. In the context of cancer research, it has been investigated for its potential to inhibit certain cancer cell lines.

Furthermore, this compound serves as a reagent in organic synthesis, acting as a building block for creating more complex molecules. Research in this area examines its reactivity in various chemical transformations, such as oxidation, reduction, and substitution reactions, to produce a range of derivatives. The overarching goal of this research is to fully characterize the chemical and biological profile of this compound to determine its potential for practical applications in medicine, agriculture, or industry. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dibutyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAGNIMOLLTGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296927 | |

| Record name | 1,1-Dibutyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-21-1 | |

| Record name | 1,1-Dibutyl-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dibutyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dibutyl 3 Phenylurea and Its Analogues

Classical Approaches to Urea (B33335) Formation

The most established methods for synthesizing ureas, including 1,1-Dibutyl-3-phenylurea, have historically relied on the reaction of highly electrophilic carbonyl sources with amines.

The reaction between an isocyanate and an amine is a widely used and generally efficient method for preparing unsymmetrical ureas. wikipedia.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

The direct synthesis of this compound is commonly achieved through the condensation of phenyl isocyanate with N,N-dibutylamine. In this nucleophilic addition reaction, the lone pair of electrons on the nitrogen atom of N,N-dibutylamine attacks the central carbon atom of the isocyanate group of phenyl isocyanate. This is typically performed under controlled, anhydrous conditions, often at room temperature in a suitable solvent. The resulting product can then be purified by methods such as recrystallization to achieve high purity. A similar procedure is documented for the synthesis of an analogue, 1,1-di-(n-butyl)-3-(2,4-dimethylphenyl)urea, where 2,4-dimethylphenylisocyanate is reacted with di(n-butyl)amine in hexane (B92381) at room temperature.

The choice of solvent can significantly influence the rate and outcome of isocyanate-amine coupling reactions. While the reaction can proceed without a catalyst, certain catalysts can accelerate the process. For instance, a study on the synthesis of N-substituted ureas using potassium isocyanate and various amines highlighted the profound effect of the solvent system. rsc.org Reactions performed in non-polar solvents like dioxane or even the polar aprotic solvent THF resulted in low to no conversion. rsc.org However, using acetonitrile (B52724) (ACN) as a co-solvent was found to have a significant effect on the reactivity of less nucleophilic amines like aniline (B41778). rsc.org

In the context of modern catalysis, various systems have been developed to enhance urea synthesis. A copper-catalyzed C-H isocyanation/amine coupling sequence has been shown to be effective for producing a diverse range of ureas. rsc.org This method uses commercially available components like CuOAc and a 2,2'-bis(oxazoline) ligand. rsc.org Another novel approach utilizes an I2/DMSO catalytic system, which is presented as a green and efficient method for promoting the formation of C-N bonds in urea synthesis. researchgate.net

| Catalyst/Solvent System | Reactants | Product | Key Findings | Reference |

| Water (no organic co-solvent) | Aniline, Potassium Isocyanate | Phenylurea | Good to excellent yields with high purity, avoiding traditional organic solvents. | rsc.org |

| Acetonitrile (ACN) as co-solvent | Aniline, Potassium Isocyanate | Phenylurea | ACN as a co-solvent showed a profound positive effect on the reactivity of aniline compared to THF or dioxane. | rsc.org |

| CuOAc / 2,2'-bis(oxazoline) ligand | Benzylic C-H substrates, Amines | Benzylic Ureas | High-throughput synthesis enabled by a C-H isocyanation/amine coupling sequence. | rsc.org |

| I2/DMSO | Isocyanates, Amines | Ureas | A green catalytic system promoting selective urea synthesis under mild conditions. | researchgate.net |

However, the extreme toxicity of phosgene (B1210022) gas necessitated stringent safety precautions and spurred the search for safer alternatives. wikipedia.orgrsc.org This led to the development and use of phosgene substitutes, such as the solid compound triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-Carbonyldiimidazole (CDI), which are easier and safer to handle while still serving as effective carbonylating agents for urea synthesis. nih.govrsc.org

Reaction of Isocyanates with Amines

Modern and Sustainable Synthetic Strategies

Contemporary research in urea synthesis is heavily focused on developing "green" and sustainable methods that avoid toxic reagents and minimize environmental impact. rsc.org

A significant thrust in modern organic synthesis is the development of phosgene-free routes to ureas. nih.gov These methods often utilize less hazardous and more readily available starting materials.

Key phosgene-free strategies include:

Use of Phosgene Substitutes : As mentioned, N,N'-Carbonyldiimidazole (CDI) is a widely used crystalline solid that serves as a safe alternative to phosgene for preparing ureas without generating chlorinated byproducts. nih.gov Other substitutes include di-tert-butyl dicarbonate (B1257347) and 1,1'-carbonylbisbenzotriazole. rsc.orgresearchgate.net

Carbon Dioxide (CO₂) as a C1 Source : Utilizing carbon dioxide, an abundant and non-toxic C1 building block, is a highly attractive green alternative. beilstein-journals.org Methods have been developed for the direct synthesis of ureas from amines and CO₂, often requiring catalysts and specific reaction conditions to overcome the high stability of CO₂. nih.gov One approach involves a one-pot sequential synthesis via a microwave-assisted Staudinger–aza-Wittig reaction, where an azide (B81097) is converted to an isocyanate using CO₂. beilstein-journals.org

Electrocatalytic Synthesis : An emerging frontier is the electrocatalytic synthesis of urea from nitrate (B79036) and CO₂ at ambient temperature and pressure. springernature.comazolifesciences.com This approach, which can be powered by renewable electricity, offers a potentially highly sustainable pathway for urea production by coupling common environmental pollutants into a valuable chemical. springernature.com

Rearrangement Reactions : The Curtius, Hofmann, and Lossen rearrangements provide pathways to generate isocyanate intermediates in situ from carboxylic acid derivatives, thereby avoiding the direct handling of isocyanates or phosgene. rsc.orgnih.gov

Catalytic Carbonylation : The direct carbonylation of amines using carbon monoxide (CO) in the presence of transition metal catalysts is another phosgene-free method, though it requires handling of toxic CO gas. nih.gov

These modern strategies represent a significant shift towards safer, more sustainable chemical manufacturing, aligning with the principles of green chemistry. rsc.orgrsc.org

Utilization of Isothiocyanates for Urea Synthesis

An alternative to the direct use of isocyanates is the conversion of isothiocyanates to ureas. This can be achieved through several methods. One approach involves the reaction of an amine with an isothiocyanate. For instance, unsymmetrical thioureas can be synthesized by the nucleophilic attack of an amine on phenyl isothiocyanate. researchgate.net These thiourea (B124793) intermediates can then be converted to their corresponding urea derivatives. rsc.org

Another method for generating isothiocyanates for subsequent conversion to ureas involves the decomposition of dithiocarbamate (B8719985) salts. These salts are typically formed by reacting a primary amine with carbon disulfide in the presence of a base. nih.gov The dithiocarbamate salt can then be desulfurized to yield the isothiocyanate. nih.gov For example, anilines can be transformed into isothiocyanates by reaction with carbon disulfide and potassium hydroxide (B78521). nih.gov This isothiocyanate can then react with another amine to form a non-symmetrical thiourea, which can be a precursor to the final urea product. nih.gov

Visible-Light-Promoted Oxidative Desulfurization Approaches

A greener and more efficient method for converting thioureas to ureas involves visible-light-promoted oxidative desulfurization. rsc.orgnovanet.ca This technique allows for the synthesis of unsymmetrical ureas from isothiocyanates and amines under mild conditions without the need for strong oxidants. rsc.orgnovanet.ca The reaction mechanism is believed to involve the in-situ generation of thioureas, assisted by water, followed by photocatalytic oxidative desulfurization. rsc.orgresearchgate.net This method demonstrates good functional group tolerance and offers a promising route for creating diverse urea derivatives. rsc.orgnovanet.ca

Employing Dioxazolones as Isocyanate Surrogates

Dioxazolones have emerged as safer and more environmentally friendly surrogates for isocyanates in the synthesis of ureas. tandfonline.comtandfonline.com These compounds can be decomposed under mild heating in the presence of a base, such as sodium acetate (B1210297), to generate isocyanate intermediates in situ, releasing only carbon dioxide as a byproduct. tandfonline.comtandfonline.com The generated isocyanate then readily reacts with a wide range of amines to produce unsymmetrical ureas in moderate to excellent yields. tandfonline.comtandfonline.com This method avoids the use of toxic phosgene and is compatible with green solvents like methanol (B129727). tandfonline.comtandfonline.com

Recent advancements have also demonstrated the use of visible light to induce the decarboxylation of dioxazolones, providing another catalyst-free method for generating isocyanates and subsequently synthesizing ureas at room temperature. mdpi.com

Catalyst-Free Methodologies in Aqueous Media

Significant progress has been made in developing catalyst-free methods for urea synthesis in aqueous media, presenting a more sustainable approach. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This process has been shown to produce a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification. rsc.org

Another innovative catalyst-free approach utilizes plasma-driven direct coupling of carbon dioxide and nitrogen in a dual plasma reactor system. rsc.org This method suppresses unwanted side reactions and facilitates C-N coupling to form urea under ambient conditions. rsc.org Furthermore, research has demonstrated the production of urea from nitrate and carbon dioxide in water microdroplets without any catalyst or external energy source, driven by the electric field at the gas-water interface. acs.orgresearchgate.net

Continuous Flow Synthesis Techniques for Urea Production

Continuous flow synthesis has been increasingly applied to the production of ureas, offering advantages in terms of efficiency, safety, and scalability. researchgate.netvapourtec.com One notable continuous flow process implements a Staudinger/aza-Wittig reaction sequence to produce non-symmetrical ureas directly from carbon dioxide. researchgate.netvapourtec.com This technology allows for the synthesis of a diverse library of urea derivatives. researchgate.netvapourtec.com

Flow systems with sequential microreactors have also been developed for the synthesis of non-symmetrical ureas from protected amines, achieving short reaction times under mild conditions. acs.org These systems can incorporate in-line analytical techniques like FT-IR to monitor the reaction and optimize parameters in real-time. acs.org Microwave-assisted synthesis in a continuous flow setup has also been explored, demonstrating a versatile and highly efficient method for producing urea derivatives from azides and carbon dioxide. nih.gov

Optimization of Reaction Conditions and Yields

Temperature and Pressure Effects on Reaction Efficacy

The efficacy of urea synthesis is significantly influenced by temperature and pressure. In traditional urea production from ammonia (B1221849) and carbon dioxide, high temperatures (around 190°C) are necessary to favor the endothermic decomposition of ammonium (B1175870) carbamate (B1207046) into urea and water. wikipedia.org However, these high temperatures have an unfavorable effect on the initial exothermic formation of ammonium carbamate. wikipedia.org To counteract this, high pressures (140–175 bar) are employed to favor the formation of the carbamate intermediate. wikipedia.org Therefore, the process conditions are a compromise to achieve a reasonable reaction rate and conversion. ureaknowhow.com

The melting point of urea itself also increases with pressure. iphy.ac.cn Studies have shown that the thermal stability of urea increases as pressure rises. iphy.ac.cn In stripping processes, the choice of reactor temperature and pressure is an optimization between achieving high reactor conversion and high stripping efficiency. ureaknowhow.com Higher temperatures can lead to higher conversion rates but also higher pressures, which can reduce stripping efficiency. ureaknowhow.com

In the context of continuous flow synthesis, reaction conditions are also critical. For example, in a Staudinger/aza-Wittig reaction sequence, the reaction is typically carried out at a specific temperature (e.g., 25°C) and pressure (e.g., 3 bars of CO2). researchgate.net For microwave-assisted synthesis, temperatures can be elevated (e.g., 50-70°C) under controlled pressure to significantly reduce reaction times. nih.gov

Interactive Data Table: Synthesis of this compound Analogues

| Reactant 1 | Reactant 2 | Method | Solvent | Conditions | Product | Yield |

| Phenyl isocyanate | Dibutylamine (B89481) | Direct Reaction | Dichloromethane (B109758) | Room Temperature | This compound | High |

| 2,4-dimethylphenylisocyanate | di(n-butyl)amine | Direct Reaction | Hexane | Room Temperature, 2 hours | 1,1-di-(n-butyl)-3-(2,4-dimethylphenyl)urea | - |

| 4-aminoacetophenone | Phenyl isocyanate | Nucleophilic Attack | Toluene | Reflux | 1-(4-acetylphenyl)-3-phenylurea | - |

| 3-phenyldioxazolone | Aqueous ammonia | Dioxazolone Decomposition | Methanol | 60°C, 2 hours | Phenylurea | Moderate |

| 3-phenyl dioxazolones | Diisopropylamine | Photocatalytic Decarboxylation | CH3OH | Room Temperature, 5h, 10W blue LED | 1,1-diisopropyl-3-phenylurea | 91% |

| o-Phenylenediamine | Substituted isocyanates | Direct Reaction | Chloroform | Room Temperature | 1,3-diphenylurea (B7728601) derivatives | 66-90% |

Solvent Selection and its Influence on Selectivity

The solvent medium in which the synthesis of this compound and its analogues is conducted plays a pivotal role in determining the reaction's success, influencing not only the rate of reaction but also the selectivity towards the desired product. The synthesis of this compound typically involves the reaction of phenyl isocyanate with dibutylamine. The solvent's properties, such as polarity, dielectric constant, and its ability to form hydrogen bonds, can significantly affect the kinetics and outcome of this isocyanate-amine reaction. researchgate.netcdnsciencepub.comaub.edu.lb

Research into the kinetics of isocyanate reactions has shown that solvents with strong ionizing power can facilitate the reaction. researchgate.netcdnsciencepub.com For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed in the synthesis of ureas. researchgate.net The polarity of the solvent can influence the stability of the transition state, thereby affecting the reaction rate. A study on the Diels-Alder reaction, another type of cycloaddition, demonstrated that polar solvents can enhance selectivity, a principle that can be extrapolated to urea synthesis. mdpi.com

The choice of solvent can also be critical in preventing side reactions. In the synthesis of unsymmetrical ureas, the formation of symmetrical urea byproducts can be a significant issue. The solvent can influence the relative rates of the desired and undesired reactions. For example, in some cases, conducting the reaction in a less polar solvent might be advantageous to suppress the formation of unwanted byproducts. Furthermore, the solubility of reactants and the final product in the chosen solvent is a practical consideration that affects reaction homogeneity and product isolation. nih.gov

A systematic approach to solvent selection, considering factors like the solvent's environmental impact and safety profile, is also becoming increasingly important in modern synthetic chemistry. chemrxiv.org While chlorinated solvents like dichloromethane have been traditionally used, greener alternatives are being explored. chemrxiv.org For instance, catalyst-free synthesis of N-substituted ureas has been successfully demonstrated in water, highlighting its potential as a sustainable solvent. psu.edu

Table 1: Influence of Solvent Properties on Urea Synthesis

| Solvent Property | Influence on Reaction | Rationale |

| Polarity/Dielectric Constant | Can increase reaction rate and selectivity. mdpi.com | Stabilizes polar transition states. |

| Hydrogen Bonding Capability | Can influence reactant and catalyst solvation. rsc.org | Affects the reactivity of amines and isocyanates. |

| Solubility | Dictates reaction phase and ease of work-up. nih.gov | Ensures reactants are in the same phase for reaction to occur. |

Catalyst Design and Screening for Enhanced Synthesis

The development of efficient catalysts is a cornerstone of modern organic synthesis, and the production of this compound and its analogues is no exception. Catalysts can significantly enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions, often leading to more sustainable and cost-effective processes. Phosgene-free synthetic routes are of particular interest due to the hazardous nature of phosgene, a traditional reagent in urea synthesis. researchgate.net

Various catalytic systems have been explored for the synthesis of substituted ureas. Palladium-based catalysts, for instance, have been shown to be effective in the reductive carbonylation of nitrobenzene (B124822) to produce 1,3-diphenylurea. researchgate.net The catalytic activity and selectivity in such systems are highly dependent on the choice of ligands and co-catalysts. researchgate.net

For the direct synthesis of ureas from amines and carbon dioxide, a greener alternative, various catalysts have been investigated. psu.edupnas.orgrsc.org These include metal-based catalysts and non-metal catalysts. drpress.org For example, amorphous SbxBi1-xOy clusters have been reported as efficient catalysts for the direct synthesis of urea from CO2 and N2. pnas.org While not directly for this compound, these findings open avenues for catalyst design for related compounds. The use of base catalysts in conjunction with N-methylpyrrolidone as a solvent has also been shown to be effective for the synthesis of both symmetrical and asymmetrical ureas from CO2 and amines without the need for dehydrating agents. rsc.org

Catalyst screening is a crucial step in optimizing the synthesis. High-throughput experimentation protocols are increasingly being used to rapidly evaluate a wide range of catalysts and reaction conditions to identify the most efficient and selective systems. chemrxiv.org The design of the catalyst, including the metal center, ligand architecture, and any supporting materials, is critical in controlling the reaction pathway and minimizing the formation of byproducts.

Table 2: Overview of Catalytic Systems for Substituted Urea Synthesis

| Catalyst Type | Example | Application | Key Features |

| Palladium Complexes | [PdCl2(dppf)]/FeCl3/LiBr researchgate.net | Reductive carbonylation of nitrobenzene | High selectivity for 1,3-diphenylurea. |

| Copper-based Catalysts | Cu-Fe/ZrO2 researchgate.net | Synthesis from aniline and CO2 | Heterogeneous catalyst, reusable. |

| Non-metal Catalysts | Amorphous SbxBi1-xOy clusters pnas.org | Direct synthesis from CO2 and N2 | High Faradaic efficiency. |

| Base Catalysts | Cs+ bases rsc.org | Synthesis from amines and CO2 | No dehydrating agent required. |

Stereochemical Control in Substituted Urea Synthesis

The introduction of chirality into molecules is a fundamental challenge in organic synthesis, particularly for the development of new therapeutic agents and functional materials. For analogues of this compound that contain stereocenters, the control of stereochemistry during their synthesis is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which often exhibit distinct biological activities.

Several strategies have been developed to achieve stereochemical control in the synthesis of substituted ureas. One powerful approach involves the use of chiral catalysts. Chiral ureas and thioureas themselves can act as organocatalysts, promoting enantioselective reactions. nih.govnih.gov These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the approach of the reactants. nih.gov For instance, cinchona alkaloid-derived ureas have been successfully employed in asymmetric conjugate addition reactions. acs.org

Another strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been widely used in the asymmetric synthesis of various classes of compounds, including those with sulfur stereogenic centers. acs.org

Relay catalysis, where two or more catalysts work in a cooperative or sequential manner, has also emerged as a sophisticated tool for stereochemical control. For example, a combination of a rhodium catalyst and a chiral urea has been used to enable a highly enantioselective cascade reaction. acs.org Furthermore, the stereoselective rearrangement of glycosyl trichloroacetimidates catalyzed by nickel has been developed for the synthesis of α-glycosyl ureas, where the stereoselectivity at the anomeric carbon is controlled by the nature of the nickel catalyst. nih.gov The conformation of the substrate itself can also play a crucial role in determining the stereoselectivity of a reaction, as demonstrated in the synthesis of chiral oxazepanes. nih.gov

Table 3: Strategies for Stereochemical Control in Urea Synthesis

| Strategy | Description | Example |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment. | Cinchona urea-catalyzed sulfa-Michael reactions. acs.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselectivity. | Use of l-menthol (B7771125) to create Andersen's sulfinate. acs.org |

| Relay Catalysis | Cooperative action of multiple catalysts. | Rhodium/chiral urea relay catalysis. acs.org |

| Substrate Control | Utilizing the inherent chirality or conformational preference of the substrate. | Stereoselective synthesis of oxazepanes. nih.gov |

Mechanistic Investigations of Reactions Involving 1,1 Dibutyl 3 Phenylurea

Reaction Pathways in Urea (B33335) Formation

The synthesis of 1,1-Dibutyl-3-phenylurea, like other unsymmetrical ureas, is predominantly achieved through the reaction of an isocyanate with an amine. This process is a classic example of nucleophilic addition, a cornerstone of organic chemistry.

Nucleophilic Addition Mechanisms

The formation of this compound proceeds via the nucleophilic addition of dibutylamine (B89481) to phenyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.

The generally accepted mechanism for this type of reaction involves the following steps:

Nucleophilic Attack: The nitrogen atom of dibutylamine attacks the carbonyl carbon of phenyl isocyanate. This is typically the rate-determining step.

Proton Transfer: A proton is transferred from the nitrogen of the former amine to the nitrogen of the former isocyanate group, leading to the final urea product. In some cases, this can occur in a concerted fashion with the nucleophilic attack, or it may be facilitated by a solvent molecule or another amine molecule acting as a proton shuttle. rsc.org

A common synthetic route for a structurally similar compound, 1,1-di-(n-butyl)-3-(2,4-dimethylphenyl)urea, involves reacting di(n-butyl)amine with 2,4-dimethylphenylisocyanate in a solvent like hexane (B92381) at room temperature. This reaction exemplifies the direct and efficient nature of forming N,N-disubstituted-N'-aryl ureas through nucleophilic addition.

Phenyl Isocyanate + Dibutylamine → this compound

The reactivity of the amine is a key factor in this synthesis. Aromatic amines are generally less reactive than aliphatic amines in their reaction with isocyanates.

Transition State Analysis in Urea-Forming Reactions

The transition state of the nucleophilic addition reaction between an isocyanate and an amine is a critical point on the potential energy surface that determines the reaction's kinetics. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structures and energies of these transient species. youtube.comchemrxiv.org

For the reaction of phenyl isocyanate and an amine, quantum mechanical calculations have shown that the formation of the urea can be facilitated by a catalyst or even a water molecule acting as a hydrogen shuttle, forming a six-membered ring in the transition state. rsc.orgtue.nl This lowers the activation energy barrier for the reaction.

In the case of the uncatalyzed reaction between phenyl isocyanate and dibutylamine, the transition state would involve the partial formation of the new carbon-nitrogen bond and the simultaneous partial breaking of the nitrogen-hydrogen bond of the amine as the proton begins to transfer. The geometry of this transition state is crucial for understanding the stereochemical outcome and the influence of substituents on the reaction rate.

Table 1: Key Aspects of Transition State Analysis in Urea Formation

| Feature | Description |

| Computational Method | Density Functional Theory (DFT) is commonly used to model the potential energy surface and locate the transition state. |

| Transition State Geometry | Characterized by one imaginary frequency corresponding to the reaction coordinate (the C-N bond formation and N-H bond cleavage). |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state, which determines the reaction rate. |

| Catalyst Effect | Catalysts, such as tertiary amines or even water, can lower the activation energy by stabilizing the transition state, often through hydrogen bonding. rsc.org |

This table summarizes the key theoretical aspects involved in analyzing the transition state of the reaction between an isocyanate and an amine to form a urea.

Degradation Pathways of Urea Derivatives in Chemical Systems

Substituted ureas, including this compound, can undergo degradation through various chemical pathways, with hydrolysis and oxidation being among the most significant.

Hydrolytic Decomposition Mechanisms of Phenylureas

The hydrolysis of phenylureas, the cleavage of the urea linkage by water, can occur under both acidic and basic conditions. The prevailing mechanism is generally an addition-elimination pathway. rsc.org

Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate. rsc.org This intermediate can then break down to yield an amine (dibutylamine) and a carbamate (B1207046) anion, which can further decompose to another amine (aniline) and carbonate.

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moieties lead to the final hydrolysis products.

For many phenylureas, the hydrolysis can be a slow process, but its rate is significantly influenced by the surrounding chemical environment.

Influence of pH on Hydrolysis Kinetics

The rate of hydrolysis of phenylureas is highly dependent on the pH of the solution. rsc.org

Acidic Conditions (low pH): The rate of hydrolysis generally increases as the pH decreases due to the acid catalysis mentioned above.

Neutral Conditions (around pH 7): Hydrolysis is typically at its slowest.

Basic/Alkaline Conditions (high pH): The rate of hydrolysis increases with increasing pH due to the higher concentration of the nucleophilic hydroxide ion. rsc.org

Table 2: Effect of pH on Phenylurea Hydrolysis

| pH Range | Predominant Mechanism | General Rate Trend | Notes |

| Strongly Acidic | Acid-catalyzed addition-elimination | Rate increases with decreasing pH | Carbonyl oxygen protonation activates the urea. |

| Neutral | Uncatalyzed hydrolysis | Slowest rate | Water is the nucleophile. |

| Weakly Basic | Base-catalyzed addition-elimination | Rate increases with increasing pH | OH⁻ is the primary nucleophile. |

| Strongly Basic | Base-catalyzed addition-elimination with side equilibrium | Rate may plateau or decrease | Formation of an unreactive conjugate base. rsc.org |

This table outlines the general influence of pH on the hydrolysis mechanisms and kinetics of phenylurea compounds.

Oxidative Transformations of Substituted Ureas

Oxidative processes can also lead to the degradation of substituted ureas. These reactions are particularly relevant in environmental contexts and in water treatment processes employing chemical oxidants like ozone (O₃), chlorine (Cl₂), or chlorine dioxide (ClO₂). nih.govresearchgate.net

Studies on various phenylurea herbicides have shown that oxidation can proceed through several pathways, including: nih.govresearchgate.net

N-Dealkylation: The removal of one or both of the butyl groups from the nitrogen atom. This is a common pathway in the oxidation of N,N-dialkyl substituted compounds.

Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring.

Cleavage of the N-C Bond: The breaking of the bond between the nitrogen and the carbonyl carbon, leading to the fragmentation of the molecule.

The efficiency and predominant pathway of oxidation depend on the specific oxidant used and the reaction conditions. For instance, ozone is often a more powerful oxidant for phenylureas than chlorine or chlorine dioxide. nih.govresearchgate.net The intermediates formed during oxidation can be further transformed, sometimes leading to the formation of smaller, more polar molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,1 Dibutyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1,1-Dibutyl-3-phenylurea, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble a complete picture of its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the two butyl groups and the phenyl group are expected. The aliphatic protons of the butyl chains typically appear in the upfield region of the spectrum (approximately 0.9-3.4 ppm), while the aromatic protons of the phenyl ring resonate in the downfield region (around 7.0-7.5 ppm). A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound

This table presents expected chemical shift (δ) values and multiplicities for the protons in this compound. Actual values may vary depending on the solvent and experimental conditions.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet (t) | 6H |

| CH₂ (butyl, next to CH₃) | ~1.3 | Sextet | 4H |

| CH₂ (butyl, next to N) | ~1.5 | Quintet | 4H |

| N-CH₂ (butyl) | ~3.3 | Triplet (t) | 4H |

| N-H (urea) | ~6.5-7.0 | Broad Singlet (br s) | 1H |

| Aromatic H (para) | ~7.0-7.2 | Triplet (t) | 1H |

| Aromatic H (meta) | ~7.2-7.4 | Triplet (t) | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms within a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the butyl chains. The carbonyl carbon (C=O) is characteristically found far downfield. The aromatic carbons will appear in the typical range for benzene (B151609) derivatives, and the four non-equivalent carbons of the butyl groups will be observed in the upfield aliphatic region.

Expected ¹³C NMR Data for this compound

This table outlines the anticipated chemical shift (δ) ranges for the carbon atoms in this compound. These are estimated values.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (butyl) | ~14 |

| C H₂ (butyl, next to CH₃) | ~20 |

| C H₂ (butyl, next to N) | ~31 |

| N-C H₂ (butyl) | ~47 |

| Aromatic C (para) | ~122 |

| Aromatic C (ortho) | ~120 |

| Aromatic C (meta) | ~129 |

| Aromatic C (ipso) | ~140 |

To definitively establish the connectivity of atoms in this compound, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons in the butyl chains, confirming their sequence. It would also show correlations between the ortho, meta, and para protons of the phenyl ring, verifying their arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). The HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals with their corresponding carbon signals from the ¹H and ¹³C NMR spectra, respectively. This is a highly sensitive technique that is often faster to acquire than a standard ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the N-H proton to the ortho and ipso carbons of the phenyl ring, as well as to the carbonyl carbon. It would also show correlations from the N-CH₂ protons of the butyl groups to the other carbons within the butyl chain and, importantly, to the carbonyl carbon, thus confirming the connection of the dibutylamino group to the urea (B33335) moiety.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different functional groups. For this compound, key absorption bands would confirm the presence of the urea and substituted phenyl and butyl groups.

Expected FTIR Absorption Bands for this compound

This table lists the principal expected infrared absorption frequencies and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretching | Urea |

| ~3100-3000 | C-H stretching (aromatic) | Phenyl group |

| ~2960-2850 | C-H stretching (aliphatic) | Butyl groups |

| ~1640-1630 | C=O stretching (Urea I band) | Urea |

| ~1590 | N-H bending (Urea II band) | Urea |

| ~1550, ~1490 | C=C stretching | Aromatic ring |

| ~1465 | C-H bending (aliphatic) | Butyl groups |

| ~1240 | C-N stretching (Urea III band) | Urea |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, the FT-Raman spectrum would provide valuable information about the carbon backbone and the phenyl ring.

Expected FT-Raman Shifts for this compound

This table shows the expected Raman shifts for key vibrational modes. These values are based on data for similar compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretching (aromatic) | Phenyl group |

| ~2930-2870 | C-H stretching (aliphatic) | Butyl groups |

| ~1600 | C=C stretching | Aromatic ring |

| ~1000 | Ring breathing mode | Monosubstituted phenyl |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing essential information about its mass and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule with high accuracy. This allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, which has a molecular formula of C₁₅H₂₄N₂O, HRMS analysis via Electrospray Ionization (ESI) in positive mode detects the protonated molecule, [M+H]⁺. Experimental findings have confirmed the exact mass, aligning closely with the theoretically calculated value. rsc.org

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₅N₂O | rsc.org |

| Ion Type | [M+H]⁺ | rsc.org |

| Calculated m/z | 249.19614 | rsc.org |

| Found m/z | 249.19580 | rsc.org |

This interactive table presents the High-Resolution Mass Spectrometry data for the protonated form of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing urea derivatives like this compound. It allows for the ionization of the molecule with minimal fragmentation, making it ideal for confirming the molecular weight. In positive ionization mode, the compound is typically observed as the protonated molecular ion [M+H]⁺. rsc.org The detection of an ion at a mass-to-charge ratio (m/z) of 249 confirms the molecular weight of the compound (248.37 g/mol ). rsc.orgnist.gov This technique is fundamental in verifying the successful synthesis of the target molecule before further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it an excellent tool for assessing the purity of this compound. In this method, the sample is vaporized and passed through a gas chromatograph, which separates the components based on their volatility and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum that acts as a molecular fingerprint.

The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound obtained via electron ionization (EI), a common ionization method used in GC-MS. nist.gov For a synthesized batch, the GC chromatogram should ideally show a single, sharp peak. The mass spectrum of this peak must match the reference spectrum to confirm the compound's identity and high purity. nist.gov The presence of additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. This method is widely applied for the trace analysis of phenylurea compounds in various matrices. nih.govresearchgate.netnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, the analysis of closely related compounds like 1,3-diphenylurea (B7728601) provides a clear example of the data obtained from an XRD experiment. researchgate.net For such compounds, XRD analysis reveals critical structural parameters, including the crystal system, space group, and unit cell dimensions. researchgate.net A key feature often elucidated is the network of intermolecular hydrogen bonds, typically involving the urea's N-H protons and the carbonyl oxygen, which dictates the crystal packing. researchgate.net For this compound, XRD would similarly confirm the connectivity of the dibutyl and phenyl groups to the urea core and characterize its solid-state supramolecular assembly.

| Parameter | Value (for 1,3-diphenylurea) | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 9.118(3) | researchgate.net |

| b (Å) | 10.558(2) | researchgate.net |

| c (Å) | 11.780(3) | researchgate.net |

| Z (Molecules/unit cell) | 4 | researchgate.net |

This interactive table shows representative crystallographic data for the related compound 1,3-diphenylurea, illustrating the type of information obtained from an X-ray diffraction study. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Column chromatography using silica (B1680970) gel as the stationary phase is a fundamental and widely used technique for the purification of synthesized this compound. rsc.org This method separates compounds based on their differential polarity. Silica gel is a highly polar adsorbent, and a mobile phase, or eluent, of lower polarity is passed through the column.

In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of a prepared silica gel column. The separation occurs as the eluent flows through the column. Non-polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly, while more polar compounds are retained longer. For the purification of this compound, a solvent mixture of hexane (B92381) and ethyl acetate (B1210297) in an 8:2 ratio has been effectively used as the mobile phase. rsc.org By collecting fractions of the eluent over time, the desired compound can be isolated from unreacted starting materials and byproducts, yielding a product of high purity.

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and effective qualitative technique for monitoring the progress of chemical reactions, such as the synthesis of N-substituted ureas. rsc.orgthieme-connect.com It is particularly useful for determining the consumption of starting materials (e.g., an amine and an isocyanate) and the formation of the this compound product.

Stationary Phase: The most common stationary phase for the analysis of urea compounds is silica gel. rsc.org Pre-coated, aluminium- or glass-backed silica gel plates are routinely used. thieme-connect.com For specific applications or to improve separation, chemically modified silica gel plates, such as those with amino (NH2) or diol functional groups, can be employed. akjournals.com

Mobile Phase (Eluent): The selection of an appropriate mobile phase is critical for achieving good separation. Since phenylurea compounds are relatively polar, the eluent must be sufficiently polar to move the compound up the plate. oup.com The ideal solvent system results in a retention factor (Rƒ) value between 0.3 and 0.6 for the compound of interest, ensuring clear separation from both the solvent front and the baseline. reddit.com The selection is often a process of trial and error. reddit.com For N-substituted ureas, mixtures of polar and non-polar solvents are typically required. More polar solvent systems are generally needed to separate phenylureas effectively. oup.com

Procedure and Detection: A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing the chosen mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.

After development, the plate is dried to remove the solvent. thieme-connect.com The separated spots can be visualized using several methods:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., silica gel GF254), the phenylurea spot can be visualized under UV light at 254 nm, where it will appear as a dark spot against a fluorescent background.

Staining: The plate can be treated with a chromogenic agent. Common stains include potassium permanganate (B83412) (KMnO₄) or iodine vapors. rsc.org A specific spray reagent for phenylureas is p-dimethylaminobenzaldehyde, which typically requires heating the plate after application to develop the colored spots. oup.com

On-plate Derivatization: For enhanced sensitivity, especially for quantitative analysis, on-plate derivatization can be performed. This can involve thermal hydrolysis of the urea on the silica plate to yield the corresponding aniline (B41778), which is then reacted with a fluorescent tag like fluorescamine. akjournals.com

By comparing the Rƒ value of the product spot to that of a pure standard of this compound run on the same plate, its formation can be confirmed and the reaction progress monitored. rsc.org

Interactive Data Table: General TLC Parameters for Phenylurea Analysis

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel, Aluminium-backed silica gel plates | rsc.orgthieme-connect.com |

| Mobile Phase | The solvent system that moves up the plate. Polarity is adjusted for optimal separation. | Benzene-Acetone mixtures, Chloroform-Acetone (9:1), Ethyl acetate-Butanol-Water systems | akjournals.comoup.comrochester.edu |

| Detection | Method used to visualize the separated spots. | UV light (254 nm), Potassium permanganate stain, p-Dimethylaminobenzaldehyde spray | rsc.orgoup.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of phenylurea compounds. nih.gov Due to the thermal instability of many phenylureas, which makes them unsuitable for gas chromatography (GC), HPLC is the preferred method. newpaltz.k12.ny.uschromatographyonline.com It is widely used for purity assessment and quantitative analysis in various sample matrices. nih.govnih.gov Standardized procedures, such as the US Environmental Protection Agency (EPA) Method 532 for phenylurea pesticides in water, underscore the reliability of HPLC for this class of compounds. newpaltz.k12.ny.us

Chromatographic Conditions: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and related compounds.

Stationary Phase (Column): The most frequently used columns are packed with silica particles that have been chemically modified with C18 (octadecylsilane) alkyl chains. nih.govchromatographyonline.com These non-polar stationary phases provide excellent resolution for phenylurea herbicides. newpaltz.k12.ny.us For method development or confirmation of peak identity, a column with a different selectivity, such as a cyanopropyl (CN) phase, may be used. newpaltz.k12.ny.us

Mobile Phase: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, most commonly acetonitrile (B52724). nih.govchromatographyonline.com The separation is achieved by running either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) program. A gradient elution, where the percentage of the organic solvent is increased over time, is often required to resolve a mixture of phenylureas with varying polarities in a reasonable time. nih.gov To improve peak shape and reproducibility, the aqueous portion of the mobile phase may be acidified or buffered, for example, with formic acid or a potassium phosphate (B84403) buffer. newpaltz.k12.ny.usaapco.org

Detection: The phenyl group in this compound provides a strong chromophore, making UV detection a simple and sensitive method. chromatographyonline.com A Diode Array Detector (DAD) is highly advantageous as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. nih.gov Common detection wavelengths for phenylureas include 210 nm, 245 nm, and 254 nm. nih.govchromatographyonline.commdpi.com

Quantitative Analysis: For quantitative purposes, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. mdpi.comust.edu The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The method's accuracy and precision are validated to ensure reliable results. nih.gov

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | nih.govnewpaltz.k12.ny.us |

| Mobile Phase | Solvent System | Acetonitrile / Water (Gradient or Isocratic) | nih.govchromatographyonline.com |

| Flow Rate | Speed of mobile phase | 1.0 - 1.5 mL/min | nih.govmdpi.com |

| Column Temperature | Operating temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |

| Injection Volume | Amount of sample introduced | 10 - 20 µL | mdpi.com |

| Detection | Detector and Wavelength | UV or Diode Array Detector (DAD) at 210, 245, or 254 nm | nih.govchromatographyonline.commdpi.com |

Theoretical and Computational Studies of 1,1 Dibutyl 3 Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this exploration.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and molecular properties of organic molecules like 1,1-Dibutyl-3-phenylurea. DFT calculations can elucidate a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established. For instance, studies on related urea (B33335) derivatives, such as 1-(benzyloxy)urea, have utilized DFT with the B3LYP functional and the 6-311++G(2d,2p) basis set to compute molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netejournal.by For this compound, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity, with the energy gap between them indicating the molecule's kinetic stability.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure determination. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more accurate description of electron correlation effects, which can be important for certain molecular properties.

In studies of similar molecules, such as phenylurea and its alkyl derivatives, MP2 methods have been employed to determine the energies of different conformers and the barriers to rotation around key chemical bonds. researchgate.net For this compound, high-level ab initio calculations would refine the understanding of its potential energy surface, providing benchmark data for the relative energies of its various conformations and the transition states that separate them. This level of accuracy is crucial for a detailed understanding of the molecule's dynamic behavior.

Molecular Modeling and Simulation

Building on the foundation of quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of a molecule's dynamic behavior and the prediction of its spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

The presence of flexible butyl chains and the phenyl group in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and to map their relative energies.

Computational studies on analogous N,N'-disubstituted ureas have shown that the orientation of the substituents relative to the urea backbone can lead to various stable conformers, such as trans-cis and trans-trans arrangements. researchgate.net For this compound, the rotation around the C-N bonds would be a key determinant of its conformational preferences. The potential energy surfaces for rotation around the N-C(sp3) bonds of the butyl groups and the N-C(aryl) bond of the phenyl group would reveal the most stable arrangements and the energy barriers between them. For example, studies on simpler alkylureas have quantified these rotational barriers, which are typically in the range of 8-10 kcal/mol. researchgate.net A similar analysis for this compound would provide a comprehensive picture of its flexibility and the predominant shapes it adopts.

Table 1: Calculated Rotational Barriers for Phenyl-Substituted Urea Derivatives (Note: Data is for analogous compounds and illustrates the type of information obtained from conformational analysis.)

| Compound | Rotational Motion | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylurea | C(sp2)-N rotation | MP2/aug-cc-pVDZ | ~9.4 | researchgate.net |

| Phenylurea | N-C(aryl) rotation | MP2/aug-cc-pVDZ | ~0.16 (relative stability) | researchgate.net |

| N,N'-Diphenylurea | Conformational Interconversion | DFT-D/M06-2X | Varies by conformer | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Shifts)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT methods are widely used to calculate NMR chemical shifts, IR vibrational frequencies, and Raman scattering activities. researchgate.netnih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. researchgate.netnih.gov These theoretical values, when compared to experimental data, can confirm the structural assignment. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in the experimental IR and Raman spectra to specific molecular motions, such as the characteristic C=O stretching of the urea group, N-H bending, and various vibrations of the phenyl ring and butyl chains.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Urea Derivative (Note: This table is based on data for 1-(benzyloxy)urea and demonstrates the expected correlation between calculated and experimental values.)

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Reference |

|---|---|---|---|

| ¹H NMR (NH proton) | 9.07 ppm | 6.15 ppm | researchgate.net |

| ¹³C NMR (C=O carbon) | 158.9 ppm | 156.9 ppm | researchgate.net |

| IR (C=O stretch) | ~1680 cm⁻¹ | ~1670 cm⁻¹ | researchgate.net |

Non-Covalent Interaction Analysis (e.g., NBO, AIM, Reduced Density Gradient)

Non-covalent interactions play a crucial role in determining the structure and properties of molecules, influencing everything from crystal packing to interactions with biological targets. mhmedical.comnih.govmdpi.comnih.gov Methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the Reduced Density Gradient (RDG) approach are used to identify and characterize these weak interactions.

In this compound, intramolecular hydrogen bonding could occur between the N-H proton and the oxygen atom of the carbonyl group, or potentially involving the π-system of the phenyl ring. NBO analysis can reveal these interactions by quantifying the stabilization energies associated with orbital overlaps. AIM theory can identify bond critical points that are characteristic of hydrogen bonds and other weak interactions. The RDG method provides a visual representation of non-covalent interactions, allowing for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For related molecules like 1,3-diphenylurea (B7728601), studies have highlighted the importance of N-H···O intermolecular interactions in its crystal structure. psu.edu A similar analysis for this compound would provide a detailed map of the non-covalent forces that govern its molecular and supramolecular structure.

Reaction Mechanism Simulation and Transition State Localization

Currently, there is a notable absence of specific published research detailing the simulation of reaction mechanisms and the localization of transition states for this compound. Computational studies on similar urea derivatives, however, provide a framework for how such investigations would be conducted and the types of insights that could be gained.

Theoretical chemists typically employ methods like Density Functional Theory (DFT) to model chemical reactions. For a molecule such as this compound, this would involve mapping the potential energy surface for a given reaction, for instance, its synthesis from dibutylamine (B89481) and phenyl isocyanate, or its decomposition pathways. The simulation would identify the most energetically favorable route from reactants to products.

A crucial aspect of these simulations is the localization of the transition state , which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. Advanced computational techniques can be used to pinpoint these fleeting structures, providing a detailed picture of the bond-breaking and bond-forming processes. For example, in the hydrolysis of related phenylurea compounds, computational studies have been used to elucidate the role of water molecules and to identify the transition states involved in the cleavage of the urea linkage.

Although specific data for this compound is not available, a hypothetical reaction coordinate diagram based on studies of similar molecules would illustrate the energy changes throughout a reaction, highlighting the positions of reactants, products, intermediates, and transition states.

Electronic Property Prediction and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods, particularly DFT, are powerful tools for predicting these properties. For this compound, these calculations would provide insights into its stability, reactivity, and potential interaction with other molecules.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

From these fundamental electronic properties, a range of reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's chemical behavior. While specific values for this compound are not present in the surveyed literature, the table below outlines the types of descriptors that would be calculated and their significance.

| Reactivity Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

By calculating these descriptors, chemists can predict how this compound might behave in different chemical environments. For example, the calculated electronegativity and electrophilicity index would suggest its potential to participate in electrophilic or nucleophilic reactions. The distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, would further highlight regions of the molecule that are electron-rich (likely sites for electrophilic attack) or electron-poor (likely sites for nucleophilic attack).

Chemical Applications of 1,1 Dibutyl 3 Phenylurea As a Reagent and Intermediate

Role in Organic Synthesis as a Building Block

As a building block, 1,1-Dibutyl-3-phenylurea provides a foundational scaffold that can be utilized for the construction of more complex molecules. The phenylurea core is a common motif in medicinally active compounds, and its derivatives are explored for various therapeutic properties. nih.gov

The phenylurea structure is a key component in the design of various bioactive compounds. While research may focus on a range of phenylurea derivatives, the underlying principle involves using the phenylurea core as a starting point for creating more elaborate molecular architectures. For instance, derivatives of phenylurea have been synthesized and evaluated as potential antitumor agents and as α-glucosidase inhibitors for managing diabetes. nih.govnih.gov In these contexts, the basic urea (B33335) structure is systematically modified to enhance biological activity, demonstrating its role as a precursor to advanced, functional scaffolds. nih.gov The synthesis of numerous analogs, such as those with different substitutions on the phenyl ring or alkyl chains, underscores the versatility of the phenylurea scaffold in developing compound libraries for drug discovery. nih.govnih.gov

| Base Scaffold | Derived Compound Example | Application Area | Reference |

| Phenylurea | N-3-bromoacetylaminophenyl-N'-alkyl urea | Antitumor Agents | nih.gov |

| 1,3-Diphenylurea (B7728601) | 1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(3-chlorophenyl)urea | α-Glucosidase Inhibitors | nih.gov |

| Phenylurea | 1,1-Dibutyl-3-(4-chloro-phenyl)-urea | Chemical Synthesis Intermediate | sigmaaldrich.com |

The synthesis of this compound itself is a primary example of its role in C-N bond formation. The most common synthetic route involves the reaction between phenyl isocyanate and dibutylamine (B89481). This reaction is a classic example of nucleophilic addition, where the amine nitrogen attacks the electrophilic carbon of the isocyanate group, forming a stable carbon-nitrogen bond and yielding the urea derivative. This method is efficient and widely used for preparing unsymmetrically substituted ureas. A similar, well-documented procedure involves the reaction of 2,4-dimethylphenylisocyanate with di(n-butyl)amine to produce the corresponding urea, highlighting the general applicability of this synthetic strategy.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Reference |

| C-N Bond Formation | Phenyl Isocyanate | Dibutylamine | This compound | |

| C-N Bond Formation | 2,4-dimethylphenylisocyanate | di(n-butyl)amine | 1,1-di-(n-butyl)-3-(2,4-dimethylphenyl)urea |

Application in Polymer Chemistry

In polymer science, particularly in the field of polyurethanes and polyureas, simple urea compounds serve as important models to understand complex polymerization reactions, network formation, and material properties.

Substituted ureas are fundamental components in polyurethane chemistry, often formed when water is used as a blowing agent or when amine chain extenders are employed. The thermal stability and decomposition of these urea linkages are critical for both the performance and recycling of polyurethane materials. 1,3-Diphenyl urea (DPU), a close analog of this compound, has been used as a model compound to study the cleavage of urea linkages. mdpi.comresearchgate.net Research on the thermal cracking of DPU into phenyl isocyanate and aniline (B41778) provides crucial insights into the reverse reaction—the formation of these bonds during polymerization. mdpi.comresearchgate.net Understanding the conditions under which these bonds break helps in designing more stable polymers and in developing effective chemical recycling processes. mdpi.com

The reaction that forms this compound is analogous to the chain-extending reactions in the synthesis of polyurethane-urea and polyurea polymers. In these industrial processes, a diisocyanate prepolymer is reacted with a diamine chain extender. The amine groups react with the isocyanate groups to form urea linkages, thereby extending the polymer chains and building molecular weight. The reaction between phenyl isocyanate and 1-butanamine to form 1-butyl-3-phenylurea (B188908) has been studied to determine its reaction thermochemistry, providing fundamental data on the energetics of this type of C-N bond formation. nist.gov These model studies are essential for understanding reaction kinetics and controlling the morphology of the final polymer. nist.gov

Beyond linear chain extension, the urea group can participate in further reactions that significantly alter the polymer architecture, leading to branched or cross-linked networks. The hydrogen on the phenyl-substituted nitrogen of a urea can react with another isocyanate group. This secondary reaction results in the formation of a biuret (B89757) linkage (–NH-CO-NR-CO-NH–). mdpi.com In a polymer system, biuret formation acts as a cross-linking point, connecting three polymer chains together. This transforms a linear or segmented polymer into a three-dimensional network, which has a profound impact on the material's mechanical properties, such as its rigidity, elasticity, and thermal stability. mdpi.comresearchgate.net The study of model compounds like 1,3-diphenyl urea helps elucidate the conditions that favor biuret formation over other potential side reactions. mdpi.com

| Linkage Type | Formation Reaction | Effect on Polymer Architecture | Reference |

| Urea Linkage | Isocyanate + Primary/Secondary Amine | Linear Chain Extension | nist.gov |

| Biuret Linkage | Isocyanate + Urea Linkage | Branching and Cross-Linking (Network Formation) | mdpi.comresearchgate.net |

Catalytic Applications or Ligand Design

The unique structure of this compound, with its combination of a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl group, and sterically bulky dibutyl groups, makes it an interesting candidate for applications in catalysis, both as a ligand for metal centers and as a potential organocatalyst.

Design of Urea-Based Ligands for Metal Catalysis

The urea functionality is a well-established and versatile binding motif in coordination chemistry. The nitrogen and oxygen atoms of the urea group can act as Lewis basic sites, coordinating to a variety of metal centers. In the case of this compound, the nitrogen of the N-H group and the oxygen of the carbonyl group can chelate to a metal ion, forming a stable ring structure.